Product packaging for N-(4-Pyridinylmethyl)acetamide(Cat. No.:CAS No. 23974-15-4)

N-(4-Pyridinylmethyl)acetamide

Cat. No.: B1362442
CAS No.: 23974-15-4
M. Wt: 150.18 g/mol
InChI Key: MZCVTBJXTMEQLJ-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In the realm of organic synthesis, N-(4-Pyridinylmethyl)acetamide serves as a valuable building block. Its chemical structure allows for various transformations, making it a key intermediate in the synthesis of more complex heterocyclic compounds. The pyridine (B92270) ring can undergo substitution reactions, while the acetamide (B32628) group can be modified, offering chemists a range of possibilities for creating new chemical entities.

From a medicinal chemistry perspective, the interest in this compound stems from the biological activities exhibited by molecules containing the pyridinylmethyl acetamide scaffold. The pyridine ring, a common feature in many biologically active compounds, can participate in hydrogen bonding and metal coordination, which are crucial for interactions with biological targets like enzymes and receptors.

Significance of the Pyridinylmethyl Acetamide Scaffold in Compound Design

The pyridinylmethyl acetamide scaffold is a privileged structure in drug design and discovery. This is due to the combination of the pyridine ring and the acetamide linker, which offers a unique set of properties for molecular recognition and interaction with biological systems.

The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is a key pharmacophore in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its potential for π-π stacking interactions make it a valuable component for binding to protein targets. The acetamide group provides a flexible linker that can be readily modified to optimize the orientation and binding affinity of the molecule to its target.

The versatility of this scaffold is evident in the diverse range of biological activities reported for its derivatives. Modifications to the scaffold have led to the development of compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.aismolecule.com For example, the incorporation of a sulfonamide group has been explored for its antimicrobial properties. ontosight.aiontosight.ai

Overview of Current Research Trajectories for this compound and its Analogs

Current research on this compound and its analogs is focused on several key areas, including the development of novel therapeutic agents and the exploration of their mechanisms of action.

One significant area of investigation is the potential of this compound derivatives as histone deacetylase (HDAC) inhibitors. idrblab.netgoogle.com HDACs are enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy for cancer therapy. nih.govwikipedia.org Entinostat, a synthetic benzamide (B126) derivative, is an example of an HDAC inhibitor that has been investigated in preclinical studies for conditions like Parkinson's disease. archivesofmedicalscience.com

Researchers are also actively synthesizing and evaluating new analogs of this compound for their antimicrobial properties. evitachem.comrasayanjournal.co.intjpr.org The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents, and the pyridinylmethyl acetamide scaffold provides a promising starting point for the design of such compounds. Studies have shown that derivatives incorporating thiazole (B1198619) and thiadiazole moieties exhibit antimicrobial activity. rasayanjournal.co.in

Furthermore, the synthesis of novel derivatives continues to be an active area of research, with chemists exploring different synthetic routes and modifications to the core structure. acs.orgmdpi.com These efforts aim to expand the chemical space around the pyridinylmethyl acetamide scaffold and to identify new compounds with improved biological activities and drug-like properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS Number 23974-15-4
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1362442 N-(4-Pyridinylmethyl)acetamide CAS No. 23974-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVTBJXTMEQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302618
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23974-15-4
Record name 23974-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 4 Pyridinylmethyl Acetamide and Derivatives

Strategies for Acetamide (B32628) Formation

The creation of the acetamide linkage in N-(4-Pyridinylmethyl)acetamide is fundamentally an acylation reaction. N-acylation is a widely utilized transformation in organic synthesis for the formation of amides, which are crucial functional groups in numerous biologically active molecules and materials. nih.gov The principal challenge in this synthesis is the activation of the carboxylic acid (acetic acid) or the use of a more reactive derivative to overcome the relatively stable nature of the acid and promote reaction with the amine nucleophile.

Amine Acylation Approaches

Amine acylation is the cornerstone for synthesizing this compound. This class of reactions involves the addition of an acyl group (in this case, an acetyl group) to an amine. The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the acylating agent. youtube.com Amines are effective nucleophiles and are prone to react with a wide range of carbonyl compounds. researchgate.net The selective N-acylation of the primary amine in 4-(aminomethyl)pyridine (B121137) in the presence of the pyridine (B92270) ring's nitrogen atom is readily achievable due to the higher nucleophilicity of the primary aliphatic amine compared to the aromatic pyridine nitrogen. Common approaches employ highly reactive acylating agents such as acid anhydrides and acid chlorides, or utilize coupling agents to activate the parent carboxylic acid in situ. arkat-usa.org

Utilization of Acetic Anhydride (B1165640) in N-Acetylation Reactions

Acetic anhydride is a frequently used and effective reagent for N-acetylation due to its high reactivity and commercial availability. nih.gov The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is often catalyzed by a base, such as pyridine, which can also serve as the solvent. sigmaaldrich.com The base not only promotes a smooth reaction but also acts as an acceptor for the acetic acid byproduct generated during the reaction. sigmaaldrich.com To accelerate the reaction rate, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is sometimes added. nih.gov

The general procedure involves dissolving the amine substrate in a suitable solvent, followed by the addition of acetic anhydride. The reaction can often be performed at room temperature, although gentle heating may be required to ensure completion. sigmaaldrich.comnih.gov

Table 1: Typical Conditions for N-Acetylation using Acetic Anhydride

Parameter Condition Source
Acetylating Agent Acetic Anhydride (Ac₂O) sigmaaldrich.com
Substrate Primary or Secondary Amine researchgate.net
Catalyst/Base Pyridine, Triethylamine (B128534) sigmaaldrich.comsemanticscholar.org
Solvent Pyridine, Dichloromethane (DCM), Chloroform sigmaaldrich.comnih.gov
Temperature 0°C to 100°C sigmaaldrich.comnih.gov

| Work-up | Quenching with MeOH, aqueous wash | nih.gov |

Formation via Acid Chloride Reactions

The reaction of amines with acid halides, particularly acid chlorides, is one of the most common and straightforward methods for synthesizing amides. Acetyl chloride is a highly reactive electrophile that readily reacts with the primary amine of 4-(aminomethyl)pyridine to form the desired acetamide. The reaction is typically exothermic and rapid. Due to the high reactivity of acetyl chloride, these reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate. orgsyn.org

A key consideration in this method is the production of hydrogen chloride (HCl) as a byproduct. The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (typically a non-nucleophilic amine like triethylamine or pyridine) is added to the reaction mixture to neutralize the HCl as it is formed. researchgate.net

Alternatively, the acid chloride can be generated in situ from acetic acid using a variety of chlorinating agents, followed by the addition of the amine. researchgate.net This "one-pot" procedure avoids the need to handle the moisture-sensitive acetyl chloride directly.

Table 2: Common Reagents for In Situ Acid Chloride Formation

Chlorinating Agent Formula Byproducts Notes Source
Thionyl Chloride SOCl₂ SO₂, HCl A common and effective reagent; byproducts are gaseous, simplifying purification. researchgate.net

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly effective and often used for sensitive substrates; requires a catalyst like DMF. | orgsyn.orggoogle.com |

N-Acylation Reactions Involving Activated Carboxylic Acids

For syntheses requiring milder conditions, direct condensation of a carboxylic acid with an amine using a coupling agent is a preferred method. nih.gov This approach avoids the use of harsh reagents like acid chlorides. The process involves the activation of the carboxylic acid's carboxyl group by a condensing agent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. researchgate.net

This methodology is central to peptide synthesis but is broadly applicable to general amide formation. arkat-usa.org A wide array of coupling agents has been developed, each with specific advantages. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are common. To increase reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. arkat-usa.orgresearchgate.net Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU). arkat-usa.org

Table 3: Selected Coupling Agents for Amide Bond Formation

Agent Class Example Full Name Key Features Source
Carbodiimide EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble byproducts, easy removal. arkat-usa.org
Uronium Salt HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) High efficiency, rapid coupling, low racemization.

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings. | |

Formation of the Pyridinylmethyl Linkage

The synthesis of this compound inherently incorporates the pyridinylmethyl moiety. The formation of the complete molecule is not a convergent synthesis where the pyridinylmethyl group and the acetamide group are formed and then joined. Instead, the pyridinylmethyl linkage is pre-existing in the amine starting material.

Reaction of Aminomethylpyridines

The key starting material for the synthesis of this compound is 4-(aminomethyl)pyridine. This commercially available reagent provides the core structure, comprising a pyridine ring linked to a methylene (B1212753) group, which is in turn attached to the primary amine function. The synthetic strategies previously discussed in section 2.1 are all applied directly to this substrate. The nucleophilic primary amine of 4-(aminomethyl)pyridine reacts with the chosen electrophilic acetylating agent (acetic anhydride, acetyl chloride, or activated acetic acid) to yield the final product, this compound. The choice of synthetic method depends on factors such as scale, desired purity, and the presence of other functional groups in more complex derivatives.

Alkylation with Pyridylmethyl Halides (General Relevance from Related Compounds)

The synthesis of N-substituted acetamides can often be achieved through the N-alkylation of acetamide or its derivatives. While direct alkylation of acetamide with 4-(halomethyl)pyridine is a plausible route, the principles are well-illustrated by analogous reactions involving nitrogen-containing heterocycles. The alkylation of imidazole-containing heterocycles, for instance, provides insight into the factors governing this type of transformation.

In the case of imidazo[4,5-b]pyridine derivatives, N-alkylation with reagents like benzyl (B1604629) bromide (an analogue of pyridylmethyl bromide) using a base such as potassium carbonate in a solvent like DMF has been studied. researchgate.net Such reactions can lead to a mixture of regioisomers, with the reaction site being influenced by steric factors and the substitution pattern on the heterocyclic ring. researchgate.net The reaction is believed to proceed via an S(_N)2 mechanism, where the nucleophilic nitrogen of the amide (or related heterocycle) attacks the electrophilic carbon of the pyridylmethyl halide. researchgate.net The choice of the halide (e.g., bromide vs. iodide) can also subtly influence the regioselectivity of the reaction. researchgate.net These findings suggest that for the synthesis of this compound, careful control of reaction conditions would be necessary to ensure selective alkylation on the amide nitrogen.

Table 1: Factors Influencing N-Alkylation of Heterocycles with Alkyl Halides

Factor Description Potential Outcome Reference
Steric Hindrance The size of groups near the reacting nitrogen atom. Governs the regioselectivity, favoring alkylation at the less hindered nitrogen. researchgate.net
Base A proton scavenger, such as K₂CO₃, is used to deprotonate the amide/heterocycle. Facilitates the nucleophilic attack on the alkyl halide. researchgate.net
Solvent A polar aprotic solvent like DMF is commonly used. Solubilizes reactants and facilitates the S(_N)2 reaction pathway. researchgate.net

| Leaving Group | The halide on the pyridylmethyl group (e.g., Cl, Br, I). | Can slightly alter reaction rates and regioselectivity. | researchgate.net |

Multi-Step Synthesis of Complex this compound Derivatives

The construction of complex molecules containing the this compound moiety often requires multi-step synthetic sequences. These routes allow for the gradual assembly of intricate molecular architectures where the acetamide group is introduced at a strategic point.

One common strategy involves first synthesizing a core heterocyclic structure, which is then functionalized with the acetamide side chain. For example, a multi-step synthesis of N-pyridin-2-yl substituted acetamides begins with the reaction of 4-methylphenyl sulphonyl chloride with various amino acids to form alkanoic acids. researchgate.net These acids are then converted to their corresponding acid chlorides using thionyl chloride. Finally, condensation of the acid chloride with an aminopyridine yields the desired N-pyridinyl acetamide derivative. researchgate.net

Another approach involves building a complex scaffold onto a pre-existing acetamide-containing fragment. Research into novel 1,3,4-oxadiazole (B1194373) hybrids demonstrates such a process, where different primary amines are first reacted with bromoacetyl bromide to synthesize a library of acetamides. nih.gov These acetamide intermediates are then reacted with a separately synthesized oxadiazole-containing nucleophile to generate the final complex derivatives. nih.gov This modular approach is highly versatile and can be adapted for creating diverse libraries of compounds. nih.govnih.gov Microwave-assisted synthesis has been shown to improve these multi-step processes by reducing reaction times and increasing yields compared to conventional heating methods. nih.gov

Table 2: Representative Multi-Step Synthesis Schemes

Starting Materials Key Intermediates Final Product Class Reference
4-Methylphenyl sulphonyl chloride, amino acids, 2-aminopyridine [4-Methylphenylsulphonamido] alkanoic acid chlorides N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides researchgate.net
Primary amines, bromoacetyl bromide, piperidine-based oxadiazole N-substituted-2-bromoacetamides N-substituted acetamide derivatives of 1,3,4-oxadiazoles nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for synthesizing acetamide derivatives, often under milder conditions than stoichiometric methods. Catalytic hydrogenation is a key technique for preparing precursors to this compound. For instance, the synthesis of N-(4-aminophenyl) acetamide, a structurally related compound, can be achieved through the reduction of N-(4-nitrophenyl) acetamide using metal catalysts like iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net This reaction specifically reduces the nitro group to an amine without affecting the acetamide moiety. researchgate.net Similarly, the catalytic hydrogenation of 4-nitrophenol (B140041) is a direct route to 4-aminophenol, a precursor for the widely used N-(4-hydroxyphenyl)acetamide (acetaminophen). mdpi.com These methods highlight how catalytic reduction of a nitro or other reducible group on a pyridine ring could be a viable step in a synthetic route toward this compound precursors.

Furthermore, palladium-based catalytic systems have been developed for more complex transformations. One innovative one-pot synthesis of N-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene. mdpi.com Using a [PdCl₂(dppb)] catalyst precursor in dilute acetic acid, this process achieves a selectivity of 85 mol % for the desired product. mdpi.com While this specific reaction builds an N-phenylacetamide, the principle of using transition metal catalysis for reductive C-N bond formation and carbonylation could be conceptually applied to pyridine-based systems. Catalytic hydrogenation of pyridinium (B92312) derivatives has also been reported in the synthesis of analogs of Fentanyl, demonstrating the utility of this approach for modifying pyridine-like rings. researchgate.net

Purification and Isolation Techniques for this compound

The successful synthesis of this compound requires effective purification and isolation to ensure the final product is free of starting materials, reagents, and byproducts. The physical state of the product, whether crystalline solid or oil, dictates the primary method of purification.

For solid products, recrystallization is a common and effective technique. For example, N-(4-Methoxy-3-nitrophenyl)acetamide, a related compound, was purified by recrystallization from deionized water. nih.gov The choice of solvent is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.

Chromatographic methods are indispensable for both purification and analysis. Thin-layer chromatography (TLC) is routinely used to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. researchgate.net For larger-scale purification, column chromatography using silica (B1680970) gel or other stationary phases is employed to separate the target compound from impurities.

Once isolated, the identity and purity of the compound are confirmed through various analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure. researchgate.netmdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify characteristic functional groups, such as the amide C=O and N-H bonds. researchgate.netresearchgate.net

Melting Point Analysis : A sharp melting point range indicates a high degree of purity for a crystalline solid. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyl bromide
Potassium carbonate
4-Methylphenyl sulphonyl chloride
Thionyl chloride
2-Aminopyridine
Bromoacetyl bromide
N-(4-Aminophenyl) acetamide
N-(4-Nitrophenyl) acetamide
Iron
Zinc
4-Nitrophenol
4-Aminophenol
N-(4-Hydroxyphenyl)acetamide
Nitrobenzene

Rigorous Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Methods for Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of N-(4-Pyridinylmethyl)acetamide. These techniques probe the magnetic environments of atomic nuclei, the vibrational modes of chemical bonds, electronic transitions, and the mass-to-charge ratio of the molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, the two protons ortho to the nitrogen atom are expected to be the most downfield, while the two protons meta to the nitrogen would appear slightly more upfield. The methylene (B1212753) protons (-CH₂-) adjacent to both the pyridine ring and the amide nitrogen would likely resonate as a singlet or a doublet depending on the solvent and temperature, typically in the range of δ 4.3-4.6 ppm. The methyl protons (-CH₃) of the acetamide (B32628) group would appear as a sharp singlet further upfield, generally around δ 1.9-2.1 ppm. The amide proton (-NH-) signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 170 ppm. The carbons of the pyridine ring would appear in the aromatic region, with the carbon atoms adjacent to the nitrogen being the most deshielded. The methylene carbon would resonate in the aliphatic region, likely between δ 40-50 ppm. The methyl carbon of the acetyl group would be observed at the most upfield position, typically around δ 20-25 ppm.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C-H (ortho to N)8.5150
Pyridine C-H (meta to N)7.2124
Methylene (-CH₂-)4.443
Amide N-HVariable-
Acetyl -CH₃2.023
Carbonyl C=O-170

Note: The data presented in this table are predicted values and may differ from experimental results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band between 1630 and 1690 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide is expected to appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. The C-N stretching vibration of the amide would be observed in the range of 1200-1400 cm⁻¹. Additionally, characteristic peaks for the pyridine ring, including C=C and C=N stretching vibrations, would be present in the 1400-1600 cm⁻¹ region, and C-H stretching of the aromatic ring would be seen above 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3200-3400Medium-Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium
Amide C=O (Amide I)Stretch1630-1690Strong
Pyridine C=C, C=NStretch1400-1600Medium-Strong
Amide N-H (Amide II)Bend~1550Medium
Amide C-NStretch1200-1400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. Pyridine itself typically exhibits two absorption bands in the UV region: a strong π → π* transition around 250-260 nm and a weaker n → π* transition at longer wavelengths, often around 270-280 nm. The acetamide group is not expected to significantly alter the absorption maxima of the pyridine chromophore. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₀N₂O, approximate mass 150.18 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the bond between the methylene group and the pyridine ring, leading to a fragment ion at m/z 92 (pyridinylmethyl cation). Another likely fragmentation would be the loss of the acetamide group, also potentially leading to the m/z 92 fragment. Cleavage of the amide bond could result in fragments corresponding to the acetyl group (m/z 43) and the pyridinylmethylamine moiety.

Solid-State Structural Analysis: X-ray Crystallography

To date, a published crystal structure of this compound determined by single-crystal X-ray diffraction has not been identified in the surveyed literature. This technique, were it to be performed on a suitable single crystal, would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such an analysis would confirm the planar geometry of the amide group and the spatial orientation of the pyridine ring relative to the acetamide moiety.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound, with a molecular formula of C₈H₁₀N₂O, the theoretical elemental composition can be calculated. Experimental determination of these percentages is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound.

Interactive Data Table: Elemental Composition of this compound (C₈H₁₀N₂O)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01896.0863.98%
HydrogenH1.011010.106.71%
NitrogenN14.01228.0218.66%
OxygenO16.00116.0010.66%
Total 150.18 100.00%

Computational Chemistry and Molecular Modeling in N 4 Pyridinylmethyl Acetamide Research

Quantum Chemical Studies

Quantum chemical studies, employing the principles of quantum mechanics, are fundamental to elucidating the intrinsic properties of N-(4-Pyridinylmethyl)acetamide.

Density Functional Theory (DFT) has been a cornerstone in investigating the electronic structure and reactivity of acetamide (B32628) derivatives. nih.gov By calculating the electron density, DFT methods can predict a variety of molecular properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

In studies of related acetamide compounds, DFT calculations have been used to determine global reactivity descriptors such as electronegativity, global hardness, and global softness. nih.gov These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, such calculations would likely reveal the nitrogen and oxygen atoms as key sites for interaction.

Table 1: Key Electronic Properties Investigated by DFT

Property Significance
HOMO Energy Relates to electron-donating ability
LUMO Energy Relates to electron-accepting ability
HOMO-LUMO Gap Indicates chemical reactivity and stability
Global Hardness Measures resistance to change in electron distribution
Fukui Functions Identifies local reactive sites

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to calculating molecular properties. While specific ab initio studies on this compound are not extensively documented in readily available literature, the methodology is widely applied to similar organic molecules. These studies can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, ab initio calculations are employed to determine various electronic properties, including dipole moments and polarizability, which are essential for understanding the molecule's interaction with electric fields and its non-linear optical properties. semanticscholar.org

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are commonly used to predict the vibrational frequencies and intensities of molecules. researchgate.net For this compound, this would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.gov For example, characteristic vibrational modes for the acetamide group (C=O stretching, N-H bending) and the pyridine (B92270) ring (C-N stretching, ring breathing modes) can be precisely identified. researchgate.net

Table 2: Representative Vibrational Modes and Their Expected Regions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretching 3200-3400
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-3000
Amide C=O Stretching 1630-1680
Pyridine Ring C=C and C=N Stretching 1400-1600
Amide N-H Bending 1550-1640

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of this compound, docking simulations are instrumental in exploring its potential interactions with biological targets, such as enzymes or receptors. These simulations can identify the binding mode and affinity of the compound within the active site of a protein. nih.gov The results of docking studies can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the potential biological activity of this compound and for the rational design of new derivatives with improved properties.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface. For instance, the normalized contact distance (dnorm) map highlights regions of significant intermolecular interactions, with red spots indicating close contacts.

Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis

Contact Type Description
H···H Represents interactions between hydrogen atoms.
O···H/H···O Indicates hydrogen bonding involving oxygen atoms.
N···H/H···N Indicates hydrogen bonding involving nitrogen atoms.
C···H/H···C Represents weaker C-H···π or other van der Waals interactions.

Hydrogen Bonding Network Characterization

The structure and properties of this compound in solid and solution phases are significantly influenced by its ability to form hydrogen bonds. Computational methods are employed to characterize the intricate network of these non-covalent interactions. The molecule possesses key functional groups that act as hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The primary hydrogen bond donor is the amide group's N-H bond.

Hydrogen Bond Acceptors: The molecule has two principal hydrogen bond acceptors: the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the pyridine ring.

Computational simulations, often based on Density Functional Theory (DFT) or molecular dynamics, can predict the geometry and strength of these hydrogen bonds. In the solid state, acetamide derivatives commonly form intermolecular N-H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction often leads to the formation of characteristic structural motifs such as dimers or chains. nih.govresearchgate.net For instance, studies on analogous compounds like N-(4-hydroxyphenethyl)acetamide have shown the formation of tetramers and corrugated sheets through a network of N-H⋯O and O-H⋯O bonds. nih.gov

In this compound, an additional interaction, N-H⋯N, is possible, where the amide hydrogen bonds with the nitrogen of the pyridine ring of an adjacent molecule. The relative stability of these different hydrogen bonding motifs (e.g., N-H⋯O vs. N-H⋯N) can be assessed by calculating their interaction energies. mdpi.com These computational analyses provide a detailed picture of the supramolecular assembly, which is fundamental to understanding the compound's crystal packing, solubility, and melting point. researchgate.net

Donor GroupAcceptor GroupPotential Interaction TypeSignificance
Amide (N-H)Carbonyl (C=O)Intermolecular N-H⋯OPrimary interaction driving the formation of dimers and chain motifs in the solid state.
Amide (N-H)Pyridine (N)Intermolecular N-H⋯NA secondary interaction contributing to the overall crystal packing and stability.
Methylene (B1212753) (C-H)Carbonyl (C=O)Weak Intermolecular C-H⋯OContributes to the stability of the crystal lattice.

Predictive Modeling for Biological Activity and Pharmacological Profiles

Predictive computational models are vital for assessing the therapeutic potential of molecules like this compound, guiding further experimental investigation. researchgate.net These in silico methods can estimate a compound's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a prominent modeling technique used to correlate a compound's chemical structure with its biological activity. researchgate.netsemanticscholar.org For classes of compounds like pyridinyl acetamide derivatives, QSAR models can be developed based on experimental data from a series of analogs. researchgate.netchemrevlett.com These models use molecular descriptors (e.g., lipophilicity, electronic properties, molecular size) to predict the activity of new compounds, such as their potential as enzyme inhibitors or receptor ligands. researchgate.net For example, derivatives of pyridinyl acetamide have been investigated as potential inhibitors of the Porcupine (PORCN) protein, which is relevant in Wnt signaling pathways implicated in cancer. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.gov For this compound, docking simulations could be performed against various known protein targets to identify potential biological activities. Studies on structurally related pyrazolopyrimidine acetamide derivatives have used molecular docking and molecular dynamics to evaluate binding to the translocator protein (TSPO), a target for neuroinflammation. mdpi.com Such studies provide insights into key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org

In silico ADMET prediction tools are used to evaluate the drug-likeness of a compound. These models predict various physicochemical and pharmacokinetic properties based on the molecular structure.

PropertyPredicted ValueImplication for Pharmacological Profile
Molecular Weight150.18 g/molComplies with Lipinski's Rule of Five (&lt;500), favoring good absorption.
LogP (Lipophilicity)0.45Indicates balanced solubility, which is favorable for bioavailability.
Topological Polar Surface Area (TPSA)46.6 ŲSuggests good potential for oral bioavailability and cell membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (&le;5).
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of Five (&le;10).

Note: The values in this table are computationally predicted and serve as an estimation of the compound's properties.

Exploration of Reaction Mechanisms via Computational Methods

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of this compound. rsc.org Methods like Density Functional Theory (DFT) can be used to map the entire reaction pathway, identify transition states, and calculate activation energies, offering a detailed understanding of reaction kinetics and feasibility. mdpi.com

The synthesis of this compound typically involves the acylation of pyridine-4-methanamine. This reaction is a nucleophilic acyl substitution where the amino group (-NH2) of pyridine-4-methanamine attacks the carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

A plausible reaction mechanism that can be computationally explored involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (e.g., an acetate (B1210297) or chloride ion).

Deprotonation: A base (which could be another molecule of the amine reactant) removes a proton from the newly-formed amide nitrogen, yielding the final this compound product.

Structure Activity Relationship Sar Investigations of N 4 Pyridinylmethyl Acetamide Scaffolds

Systematic Chemical Modification and Analog Synthesis

A systematic exploration of the N-(4-Pyridinylmethyl)acetamide scaffold would necessitate the synthesis of a library of analogs. This process would involve methodical modifications at key positions within the molecule to probe the chemical space and understand how structural changes influence biological activity.

The primary points for chemical modification on the this compound scaffold would likely include:

The Pyridine (B92270) Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at the ortho and meta positions relative to the methylene (B1212753) bridge.

The Acetamide (B32628) Moiety:

Alteration of the N-acetyl group, for instance, by replacing the methyl group with larger alkyl or aryl substituents.

Substitution on the nitrogen atom of the acetamide, potentially converting it to a secondary or tertiary amide.

The Methylene Bridge: While less common, modifications such as gem-disubstitution or replacement with other linkers could be explored to alter the conformational flexibility between the pyridine and acetamide moieties.

The synthesis of these analogs would typically be achieved through standard organic chemistry reactions, such as the acylation of 4-(aminomethyl)pyridine (B121137) with various carboxylic acid derivatives or the alkylation of a primary acetamide.

Correlation Between Structural Features and Biological Activity Profiles

Once a library of this compound analogs has been synthesized, the next critical step would be to screen them against a panel of biological targets to identify any potential therapeutic activities. The correlation between the specific structural modifications and the resulting biological data forms the core of SAR analysis.

For the this compound scaffold, researchers would aim to establish relationships such as:

How does the electronic nature of substituents on the pyridine ring affect binding affinity to a particular receptor?

What is the impact of the size and lipophilicity of the substituent on the acetamide nitrogen on cell permeability or metabolic stability?

Does the relative positioning of functional groups influence the potency or selectivity of the compounds?

This analysis allows for the development of a pharmacophore model, which defines the key structural features required for a desired biological effect.

Influence of Substituent Position and Nature on Target Affinity

A more granular analysis within the SAR investigation would focus on the precise influence of the position and chemical nature of each substituent on the affinity for a specific biological target. This involves a comparative analysis of closely related analogs.

For instance, a series of analogs could be synthesized where the only difference is the position of a substituent on the pyridine ring (e.g., a chloro group at the 2- versus the 3-position). By comparing the binding affinities of these isomers, researchers can deduce the preferred location for this substituent to achieve optimal interaction with the target.

Similarly, a series of analogs with different substituents at the same position would reveal the impact of electronic effects, steric bulk, and hydrogen bonding potential. For example, comparing a methyl, a methoxy (B1213986), and a nitro group at the 2-position of the pyridine ring would provide insights into how electron-donating and electron-withdrawing groups at that specific location influence target affinity.

The following table illustrates a hypothetical data set for such an analysis, demonstrating how target affinity might vary with substituent changes.

Compound IDSubstituent on Pyridine RingSubstituent on Acetamide NitrogenTarget Affinity (IC₅₀, µM)
Parent NoneH>100
Analog 1 2-ChloroH50
Analog 2 3-ChloroH75
Analog 3 2-MethoxyH25
Analog 4 2-ChloroMethyl60

This is a hypothetical table for illustrative purposes only, as specific experimental data for this compound is not available.

Stereochemical Considerations in SAR Studies (General Relevance from Analogs)

While the parent this compound molecule is achiral, the introduction of certain substituents could create stereocenters. For example, substitution on the methylene bridge or the use of a chiral acyl group would result in enantiomers or diastereomers.

In such cases, it would be crucial to separate and test the individual stereoisomers, as they often exhibit different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of biological targets, which can lead to preferential binding of one stereoisomer over another. A comprehensive SAR study would, therefore, include an analysis of the stereochemical requirements for optimal target interaction.

Selectivity Profiling and Off-Target Interactions in SAR Context

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. As part of the SAR investigation of this compound analogs, promising compounds would be profiled against a panel of related and unrelated biological targets.

This selectivity profiling helps to:

Identify analogs with the highest specificity for the desired target.

Understand which structural modifications contribute to or detract from selectivity.

Flag potential off-target interactions early in the drug discovery process.

By integrating selectivity data into the SAR analysis, medicinal chemists can refine the molecular scaffold to enhance the therapeutic window of potential drug candidates. For example, a modification that increases potency but also introduces significant off-target activity might be deprioritized in favor of a modification that maintains or slightly improves potency while significantly enhancing selectivity.

Mechanistic Research on the Biological Activities of N 4 Pyridinylmethyl Acetamide and Its Analogs

In Vitro Biological Screening Methodologies

The preliminary investigation into the biological effects of N-(4-Pyridinylmethyl)acetamide and its analogs typically begins with a battery of in vitro screening assays. These methods allow for the rapid assessment of a compound's activity against various biological targets in a controlled, non-living system. Common screening approaches for compounds with pyridine (B92270) and acetamide (B32628) scaffolds include antimicrobial, antifungal, and anticancer evaluations.

For instance, antimicrobial and antifungal activities are often determined by assessing the compound's ability to inhibit the growth of various bacterial and fungal strains. These assays can reveal minimum inhibitory concentrations (MIC), providing a quantitative measure of potency. Similarly, the anticancer potential is frequently evaluated through cytotoxicity assays on different cancer cell lines. A widely used method is the MTS assay, which measures the metabolic activity of cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50). High-throughput screening (HTS) techniques can also be employed to test the compound against a large number of targets simultaneously, providing a broad overview of its potential biological activities.

Table 1: Representative In Vitro Screening Assays for Pyridine Acetamide Analogs

Assay Type Purpose Key Parameter Measured Example Application
Broth Microdilution To determine antimicrobial/antifungal potency Minimum Inhibitory Concentration (MIC) Testing against S. aureus and C. albicans
MTS/MTT Assay To measure cytotoxicity against cancer cells 50% Inhibitory Concentration (IC50) Screening against prostate (PC3) and breast (MCF-7) cancer cell lines

Enzyme Inhibition Studies and Target Identification

Following initial screening, identifying the specific molecular targets of this compound is a crucial step. This often involves enzyme inhibition studies, where the compound is tested for its ability to interfere with the function of specific enzymes that are critical for disease processes. Target identification can be a complex process, sometimes guided by the structural similarity of the compound to known inhibitors of certain enzyme classes. For related N-pyridinyl acetamide derivatives, research has pointed towards the inhibition of signaling pathways, such as the Wnt pathway, which is crucial in developmental biology and cancer.

The structural features of some this compound analogs may bear resemblance to sulfonamides, a well-known class of antibiotics. The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govpatsnap.com Bacteria must synthesize their own folic acid, a precursor for DNA and RNA synthesis, whereas humans obtain it from their diet. patsnap.com

Sulfonamides function as competitive inhibitors of DHPS. wikipedia.orgyoutube.com They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov Due to this structural mimicry, the sulfonamide drug can bind to the active site of the DHPS enzyme, preventing PABA from binding. youtube.com This competitive inhibition halts the production of dihydropteroate, thereby blocking the entire folic acid synthesis pathway and preventing the bacteria from growing and dividing. nih.govwikipedia.org This bacteriostatic effect is highly selective for bacterial cells, as human cells lack the DHPS enzyme. patsnap.com

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes that play a vital role in protein maturation by cleaving the initial methionine residue from newly synthesized proteins. nih.govmedchemexpress.com This process is essential for the proper function and stability of a large number of proteins, making MetAPs critical for cell viability. nih.gov There are two main types in humans, MetAP1 and MetAP2, and their inhibition has been explored as a therapeutic strategy, particularly in cancer research where MetAP2 is linked to angiogenesis. medchemexpress.com

The active site of a MetAP contains a metal ion, typically cobalt or iron, which is crucial for its catalytic activity. patsnap.com Small molecule inhibitors are often designed to interact with and chelate this metal ion, thereby blocking the enzyme's function. The pyridine moiety, present in this compound, is a known metal-binding pharmacophore and has been incorporated into inhibitors of various metalloenzymes. Certain pyridinylpyrimidine compounds, for example, have been identified as selective inhibitors of human MetAP-1, demonstrating that the pyridine scaffold can be directed to the active site of these enzymes. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govnih.gov This action plays a critical role in regulating gene expression; deacetylation generally leads to a more condensed chromatin structure, repressing transcription. wikipedia.org Aberrant HDAC activity is linked to various diseases, including cancer, making them an important therapeutic target. nih.gov

HDAC inhibitors typically share a common pharmacophore model consisting of three key parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel leading to the active site, and a "cap" group that provides surface recognition. mdpi.comresearchgate.net The acetamide group found in this compound could potentially be part of a linker or cap structure in a molecule designed to inhibit HDACs. The general mechanism of these inhibitors is to block the catalytic site, leading to an accumulation of acetylated histones (hyperacetylation). wikipedia.org This, in turn, alters chromatin structure, changes the expression of a small subset of genes, and can induce outcomes like cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net

Receptor Binding Assays

To determine if this compound or its analogs act on cell surface or intracellular receptors, receptor binding assays are performed. These experiments measure the affinity of a compound (the ligand) for a specific receptor. Radioligand binding assays are a common technique, where a radioactively labeled compound known to bind the receptor is competed off by the test compound. The results are used to calculate the inhibitory constant (Ki), which indicates the concentration of the test compound required to occupy 50% of the receptors, providing a direct measure of binding affinity.

For example, studies on structurally related (1H-pyrazol-4-yl)acetamide compounds have utilized such assays to identify potent antagonists for the P2X7 receptor. Similarly, other acetamide derivatives have been evaluated for their binding affinity to the translocator protein (TSPO), revealing Ki values in the nanomolar and even picomolar range for some analogs.

Table 2: Binding Affinities of Pyrazolopyrimidine Acetamide Analogs at the Translocator Protein (TSPO)

Compound Substituent Group (N,N-dialkyl) Binding Affinity (Ki, nM)
GMA 10 N,N-dipropyl 0.18
GMA 11 N-ethyl, N-methoxyethyl 0.19
GMA 13 N,N-dipropargyl 0.90

Data adapted from studies on N,N-disubstituted pyrazolopyrimidine acetamides.

Once binding to a receptor is confirmed, the next step is to characterize the specific binding site and the molecular interactions involved. This is achieved through a combination of experimental and computational methods. Structure-activity relationship (SAR) studies are conducted by synthesizing and testing a series of analogs with systematic structural modifications. These studies help to identify which parts of the molecule are essential for binding and which can be modified to improve affinity or selectivity.

Computational techniques such as molecular docking are also employed to predict the binding pose of the ligand within the receptor's binding pocket. These models can visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. For instance, molecular dynamics simulations can be run to assess the stability of the predicted binding pose over time, providing deeper insight into the interaction. This combined approach of SAR and computational modeling is essential for understanding the precise nature of the binding interaction and for guiding the rational design of more potent and selective analogs.

Evaluation of Potential Therapeutic Applications (Based on Related Scaffolds and Chemical Biology Context)

The acetamide functional group is a component of numerous compounds investigated for their antimicrobial properties. Research into analogs of this compound reveals a broad spectrum of activity against various bacterial and fungal pathogens.

A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, which are structural analogs, demonstrated their efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.com Two compounds, in particular, showed high activity, and molecular docking studies suggested they act as inhibitors of the β-lactamase enzyme, which is a key mechanism of antibiotic resistance. mdpi.com Another investigation into pyrimidino piperazinyl acetamides identified compounds with excellent antibacterial activity against Staphylococcus aureus, β-H. Streptococcus, Vibrio cholerae, E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. researchgate.net The same study also found potent antifungal activity against Aspergillus flavus, Mucor indicus, Rhizopus arrhizus, and Microsporum gypseum. researchgate.net Furthermore, various aminopyridine and heterocyclic acetamide derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov

These findings indicate that the acetamide scaffold, particularly when combined with a pyridine or other heterocyclic ring, is a promising framework for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Acetamide Analogs
Compound Class/AnalogTarget OrganismActivity Metric (MIC)Reference
Pyrimidino piperazinyl acetamidesS. aureus, E. coli, K. pneumonia, P. aeruginosa6.25 μg/mL researchgate.net
Pyrimidino piperazinyl acetamidesA. flavus, M. indicus, R. arrhizus, M. gypseum6.25 μg/mL researchgate.net
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (Compounds 4a, 4c)ESBL-producing E. coliPotent inhibition (Specific MICs not stated in abstract) mdpi.com
Aminopyridine Acetamides (Compounds 22, 24)Various BacteriaActive at concentrations from 6.25 to 125 µg/mL nih.gov

The acetamide moiety is a key structural feature in a variety of compounds explored for their anticancer potential. Research on analogs of this compound has shown significant cytotoxic activity against several human cancer cell lines, often mediated by the induction of apoptosis.

For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested for anticancer activity. nih.gov Compounds bearing a nitro moiety demonstrated greater cytotoxic effects than those with a methoxy (B1213986) group, with compound 2b showing an IC50 value of 52 μM against the PC3 prostate carcinoma cell line and compound 2c showing an IC50 of 100 μM against the MCF-7 breast cancer cell line. nih.gov In another study, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were evaluated. sid.ir Compound 8a, featuring an ortho-chlorine substituent, was identified as the most active derivative against Hela cervical cancer cells, with a potent IC50 value of 1.3 μM. sid.ir These studies highlight that substitutions on the phenyl rings of the acetamide scaffold significantly influence cytotoxic potency. The mechanism of action for many of these compounds involves the induction of apoptosis, as evidenced by caspase-3 activation and reduction in mitochondrial membrane potential. sid.ir

This body of research supports the acetamide scaffold as a valuable template for designing novel anticancer agents.

Table 2: Cytotoxic Activity of Selected Acetamide Analogs
Compound AnalogCancer Cell LineActivity Metric (IC50)Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a)Hela (Cervical Cancer)1.3 ± 0.14 μM sid.ir
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)PC3 (Prostate Carcinoma)52 μM nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c)PC3 (Prostate Carcinoma)80 μM nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c)MCF-7 (Breast Cancer)100 μM nih.gov

Several classes of acetamide derivatives have been investigated for their potential anti-inflammatory activities. These studies suggest that the acetamide scaffold can be modified to interact with key targets in inflammatory pathways.

One area of interest is neuroinflammation. A study focused on novel N,N-disubstituted pyrazolopyrimidine acetamides designed to target the 18 kDa translocator protein (TSPO). mdpi.com TSPO is overexpressed during microglial activation associated with neuronal damage and neuroinflammation, making it a target for neuroprotective therapies. The synthesized acetamide derivatives showed high affinity for TSPO, suggesting their potential as modulators of neuroinflammatory processes. mdpi.com

Other research has explored the antioxidant and anti-inflammatory activities of different acetamide derivatives more broadly. A study reported the synthesis of new acetamide compounds and tested their ability to scavenge radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.net Additionally, a series of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in preclinical studies, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs). pharmjournal.ru These findings indicate that the acetamide core is a versatile structure for developing compounds that can mitigate inflammatory responses through various mechanisms.

Neuroprotective Research

While direct neuroprotective studies on this compound are not extensively documented in publicly available research, studies on structurally similar acetamide derivatives provide insights into potential neuroprotective mechanisms. Research into analogs containing both pyridine and acetamide moieties has shown promising results in models of oxidative stress-induced cell death, a key factor in many neurodegenerative diseases.

One such study identified a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, which demonstrated the ability to selectively protect against cell death induced by oxidative stress. The mechanism of this protection was linked to the activation of the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Activation of this pathway leads to the upregulation of key phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This suggests that compounds with a similar acetamide core structure may confer neuroprotection by enhancing the cell's intrinsic antioxidant defenses.

The neuroprotective potential of various compounds is an active area of research, with investigations spanning multiple mechanisms including the modulation of astrocyte reactivation, regulation of genes involved in cell death and inflammation, and the reduction of glutamate-induced apoptosis by suppressing mitochondrial dysfunction.

Table 1: Neuroprotective Activity of an N-acetamide Analog

Compound Model System Key Finding Mechanism of Action

Antiepileptic Research (General Relevance from Pyrrolidone Butanamides)

The structural features of this compound, particularly the acetamide group, bear resemblance to a class of antiepileptic drugs (AEDs) known as pyrrolidone butanamides. This class includes well-established medications like Levetiracetam and its analog Brivaracetam. wikipedia.orgnih.gov The primary mechanism of action for these drugs involves binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integral to the regulation of neurotransmitter release. semanticscholar.orgpnas.orgnih.govnih.govaesnet.org

Levetiracetam, chemically (S)-alpha-ethyl-2-oxopyrrolidine acetamide, was identified as binding to a specific site in the brain, later confirmed to be SV2A. semanticscholar.orgpnas.orgnih.govnih.gov This interaction is believed to modulate the function of SV2A, thereby reducing neuronal hyperexcitability and suppressing seizure activity. semanticscholar.orgnih.gov The affinity of Levetiracetam derivatives for SV2A has been shown to correlate strongly with their in vivo antiseizure potency. nih.govnih.gov

Brivaracetam, a 4-n-propyl analog of Levetiracetam, also targets SV2A but does so with a 15- to 30-fold higher affinity. researchgate.netresearchgate.net This enhanced affinity is thought to contribute to its pharmacological profile. nih.gov The shared mechanism of these successful AEDs highlights the importance of the SV2A binding for antiepileptic activity.

Structure-activity relationship (SAR) studies on pyrrolidone acetamides have provided key insights:

The carboxamide moiety is essential for binding affinity. nih.gov

The 2-oxopyrrolidine ring is a preferred scaffold. nih.gov

Substitution at the 4-position of the lactam ring with small hydrophobic groups can improve potency. nih.gov

Given that this compound contains a critical acetamide moiety, it is plausible that it or its analogs could interact with CNS targets relevant to epilepsy. Although it lacks the pyrrolidone ring of Levetiracetam and Brivaracetam, its core structure could potentially serve as a scaffold for designing novel ligands that interact with SV2A or other targets involved in neuronal excitability, such as voltage-gated ion channels. epilepsysociety.org.ukdrugbank.comnih.gov

Table 2: Comparison of Pyrrolidone Butanamide AEDs

Compound Key Structural Feature Primary Target Relative Binding Affinity for SV2A
Levetiracetam 2-oxopyrrolidine acetamide SV2A Baseline

Investigation of Cross-Resistance Patterns in Biological Systems (General Relevance)

Cross-resistance is a phenomenon where the development of resistance to one therapeutic agent confers resistance to other, often structurally or mechanistically related, agents. wikipedia.orgwisdomlib.org This is a significant challenge in drug development and clinical therapy, particularly in oncology and infectious disease. nih.gov The underlying mechanisms of cross-resistance are varied but frequently involve a single molecular pathway providing resistance to multiple compounds. wikipedia.org

Common mechanisms include:

Target Modification: A mutation in the target protein (e.g., an enzyme or receptor) can prevent multiple drugs from binding effectively. gardp.org

Drug Efflux: The upregulation of multidrug efflux pumps can actively transport a wide range of structurally diverse compounds out of the cell, lowering their intracellular concentration to sub-therapeutic levels. wikipedia.orgresearchgate.net

Drug Inactivation: A single enzyme can be capable of metabolizing and inactivating multiple drugs. gardp.org

In the context of a novel CNS agent like this compound, understanding potential cross-resistance patterns is crucial. If the compound and its analogs share a common biological target with existing medications, pre-existing resistance to those medications in a patient could render the new agent ineffective. Conversely, prolonged use of the new agent could induce resistance that extends to other drugs in the same class. wisdomlib.org

An opposite phenomenon, known as collateral sensitivity, can also occur. This is an evolutionary trade-off where resistance to one drug leads to increased sensitivity to another. nih.govnih.gov Exploiting collateral sensitivity by using drug pairs in alternating or combination therapies is an emerging strategy to mitigate the evolution of drug resistance. elifesciences.org For a novel compound, identifying potential collateral sensitivity profiles could inform the design of more durable therapeutic regimens.

Table 3: Key Concepts in Drug Resistance

Term Definition Common Mechanism
Cross-Resistance A single resistance mechanism confers tolerance to multiple therapeutic agents. wikipedia.org Upregulation of a multidrug efflux pump; modification of a shared drug target. gardp.orgresearchgate.net

| Collateral Sensitivity | The evolution of resistance to one drug results in increased susceptibility to another drug. nih.gov | The resistance mechanism imposes a fitness cost that makes the cell more vulnerable to a different stressor. |

Applications in Chemical Biology and Drug Discovery Research

Utilization as Chemical Probes for Biochemical Investigations

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or in vivo context. The N-acetamide scaffold has been successfully utilized in the development of such probes. For instance, derivatives of N-acetamide substituted pyrazolopyrimidines have been developed as potent and selective chemical probes for the translocator protein (TSPO), a target implicated in neuroinflammation and cancer. nih.govnih.gov These probes have demonstrated suitable lipophilicity and protein binding characteristics, making them effective tools for imaging and therapeutic research. nih.gov

The N-(4-Pyridinylmethyl)acetamide structure can be systematically modified to create chemical probes. By appending reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, researchers can design molecules capable of visualizing, isolating, or identifying target proteins and their binding partners. The acetamide (B32628) position is particularly tolerant to substitutions, allowing for the introduction of diverse chemical groups without necessarily sacrificing binding affinity for the target protein. nih.govscienceopen.com This adaptability allows for the creation of tailored probes to investigate specific biochemical questions.

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of lead identification and optimization is a critical phase in drug discovery. danaher.com Pyridine (B92270) and acetamide-containing compounds have frequently emerged as "hits" from screening campaigns and have been developed into lead compounds.

For example, a pyridine carboxamide derivative, MMV687254, was identified from a high-throughput screen as a promising hit against Mycobacterium tuberculosis. nih.gov Subsequent optimization through detailed structure-activity relationship (SAR) studies led to the identification of a more potent lead candidate. nih.gov SAR studies involve systematically modifying the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov In the case of N-acetamide indoles developed as antimalarials, SAR exploration revealed that modifications to the indole core, the aryl acetamide, and heterocyclic moieties significantly impacted antiparasitic activity. nih.gov

The optimization process for a lead compound based on the this compound scaffold would involve several strategies:

Modification of the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate basicity, solubility, and interactions with the target protein.

Alteration of the Acetamide Linker: The length and rigidity of the linker can be adjusted to achieve optimal orientation within the target's binding site.

Substitution on the Acetyl Group: Replacing the terminal methyl group with larger or more functionalized groups can explore additional binding pockets and improve affinity.

Table 1: Representative Structure-Activity Relationship (SAR) Findings for Acetamide-Containing Compounds
ScaffoldTargetModificationImpact on ActivityReference
N-acetamide IndoleP. falciparum (Malaria)Replacing 5-methyl-1,3,4-oxadiazole with 3-methyl-1,2,4-oxadiazoleAblated activity (EC50 >10 μM) nih.gov
N-acetamide IndoleP. falciparum (Malaria)Replacing N-methyl group with larger groups (ethyl, isopropyl, phenyl)Ablated activity (EC50 >10 μM) nih.gov
Pyrazolopyrimidine-AcetamideTranslocator Protein (TSPO)N-alkyl substitutions on the acetamide (up to 5 carbons)Maintained or improved binding affinity nih.gov
Pyrazolopyrimidine-AcetamideTranslocator Protein (TSPO)Branched N-alkyl substituents vs. straight-chainGenerally diminished affinity nih.gov

High-Throughput Screening Approaches for Activity Identification

High-throughput screening (HTS) is a key drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. nih.gov This approach allows researchers to identify "hits"—compounds that modulate the activity of a biological target—from vast chemical libraries. mdpi.com Both biochemical and cell-based assays are commonly employed in HTS campaigns. nih.gov

The this compound scaffold has been identified through such screening efforts. A notable example is the discovery of GNF-1331, a pyridinyl acetamide derivative, which was identified from a cellular high-throughput screen for inhibitors of Wnt secretion. nih.gov This hit compound was later found to target Porcupine, a membrane-bound O-acyltransferase, and served as the lead structure for the development of potent and selective Porcupine inhibitors for cancer therapy. nih.gov HTS campaigns can utilize various assay formats to identify active compounds. nih.gov

Table 2: Common High-Throughput Screening (HTS) Methodologies
Assay CategorySpecific MethodPrincipleReference
Biochemical AssaysFluorescence Resonance Energy Transfer (FRET)Measures proximity between two fluorophores; disruption by a compound indicates inhibition of a binding event. nih.gov
Fluorescence Polarization (FP)Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. nih.govnih.gov
Surface Plasmon Resonance (SPR)Detects binding events in real-time by measuring changes in refractive index at a sensor surface. nih.gov
Cell-Based AssaysReporter Gene AssaysMeasures the activity of a specific signaling pathway by linking it to the expression of a reporter protein (e.g., luciferase). nih.gov
Cell Viability AssaysAssesses the effect of compounds on cell proliferation or cytotoxicity. nih.gov

Rational Drug Design Methodologies

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. nih.govslideshare.net This approach utilizes computational tools to design small molecules that are complementary in shape and charge to the target's binding site, with the goal of increasing potency and reducing off-target effects. researchgate.net

For a compound like this compound, rational design methodologies would be employed following its identification as a hit or lead. openmedicinalchemistryjournal.com Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity. openmedicinalchemistryjournal.com Docking studies could be used to model the interaction of this compound with its target, guiding the design of analogs with improved binding. For instance, docking was used to predict the binding conformations of N-phenylacetamide-based sulfonamides within the active sites of carbonic anhydrase isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. researchgate.netopenmedicinalchemistryjournal.com A QSAR model for a series of this compound analogs could predict the activity of newly designed compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for other compounds that fit the pharmacophore.

These computational approaches are integral to modern drug discovery, enabling the efficient optimization of lead compounds into clinical candidates. nih.gov

Role in Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. Chemical proteomics, a sub-discipline, employs small-molecule probes to investigate protein function, interactions, and post-translational modifications (PTMs) in complex biological systems. nih.gov

The structural components of this compound are relevant to proteomics applications. For example, iodoacetamide is a classic alkylating agent used in bottom-up proteomics to covalently modify cysteine residues, preventing disulfide bond reformation and improving peptide identification by mass spectrometry. nih.gov Similarly, 4-vinylpyridine is used to derivatize cysteine residues, and its use has been shown to significantly increase the number of identified cysteine-containing peptides in certain mass spectrometry setups. nih.gov

By incorporating a reactive group (e.g., an electrophile like iodoacetamide or a Michael acceptor) into the this compound scaffold, researchers can create activity-based probes (ABPs). These probes can be used in chemoproteomics workflows to:

Identify Drug Targets: Covalently label the protein target of a drug in a complex proteome.

Profile Enzyme Activity: Map the activity of entire enzyme families.

Discover Ligandable Sites: Identify new binding pockets on proteins that can be targeted for drug development. nih.gov

This approach expands the "ligandable proteome" and provides powerful tools for understanding the mechanism of action of bioactive compounds and for discovering novel therapeutic targets. nih.gov

Future Directions and Emerging Research Avenues for N 4 Pyridinylmethyl Acetamide

The landscape of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For a compound like N-(4-Pyridinylmethyl)acetamide, the future holds significant promise. The exploration of its full potential is contingent on a multi-faceted approach that integrates innovative synthetic chemistry, powerful computational tools, and a comprehensive biological evaluation. The following sections outline key areas of future research that could unlock the therapeutic utility of this compound and its derivatives.

Q & A

Q. What are the validated synthetic routes for N-(4-Pyridinylmethyl)acetamide, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution between 4-(aminomethyl)pyridine and acetyl chloride in anhydrous conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates .
  • Catalysis : Triethylamine or DMAP can neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥95% purity .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • NMR :
    • ¹H NMR : Pyridine protons (δ 8.2–8.5 ppm) and methylene group (δ 4.3–4.5 ppm) confirm connectivity .
    • ¹³C NMR : Acetamide carbonyl (δ 168–170 ppm) and pyridine carbons (δ 120–150 ppm) validate functional groups .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₀N₂O (MW: 150.18 g/mol) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
    • Antimicrobial activity : MIC testing against E. coli and S. aureus via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacodynamic properties?

  • Substitution effects :

    PositionModificationObserved ImpactSource
    Pyridine ringElectron-withdrawing groups (e.g., -NO₂)↑ Enzyme inhibition potency
    Acetamide side chainBulky substituents (e.g., -Ph)↓ Solubility but ↑ receptor binding
  • Methodology : Use QSAR models to predict bioactivity and guide synthesis .

Q. What computational strategies are effective for studying target binding mechanisms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., HDACs, COX-2) .
  • MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100 ns trajectories .
  • Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory data on metabolic stability be resolved?

  • Case example : Discrepancies in hepatic microsome half-life (e.g., 15 min vs. 45 min in rat vs. human):
    • Approach :

Validate assay conditions (e.g., NADPH concentration, incubation temperature) .

Use LC-MS/MS to identify species-specific metabolites .

  • Resolution : Species-dependent cytochrome P450 isoform activity explains variance .

Q. What crystallization techniques yield high-quality crystals for X-ray diffraction?

  • Vapor diffusion : Use 1:1 DMSO/water mixture at 4°C for slow nucleation .
  • Key parameters :
    • Crystal packing influenced by hydrogen bonds between pyridine N and acetamide O .
    • Resolve disorder in methyl groups via SHELXL refinement .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting bioactivity for analogs with similar substituents?

  • Root cause : Differences in assay protocols (e.g., cell line viability thresholds, solvent DMSO% variations).
  • Mitigation :
    • Standardize IC₅₀ determination using WHO guidelines .
    • Validate results across ≥3 independent labs .

Methodological Best Practices

Q. How to optimize HPLC conditions for purity analysis?

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 20 min).
  • Detection : UV at 254 nm; retention time ~8.2 min .

Q. What strategies enhance compound stability during long-term storage?

  • Conditions :
    • Argon atmosphere at −20°C in amber vials .
    • Lyophilization with trehalose (1:1 w/w) for aqueous-sensitive samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.